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Compound of Interest

Compound Name: Ticagrelor impurity 2-d7

Cat. No.: B15145045 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and analysis of Ticagrelor, with a specific focus on its deuterated analogue, Ticagrelor-d7, and

a clarification of the nomenclature surrounding "Ticagrelor Impurity 2". This document is

intended for researchers, scientists, and professionals in the field of drug development and

pharmaceutical analysis.

Ticagrelor: Chemical Identity and Properties
Ticagrelor is a prescription medication used to prevent thrombotic events such as heart attack

and stroke in patients with acute coronary syndrome.[1][2][3] It is a direct-acting, reversible

antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and

aggregation.[1][2][3]

The chemical and physical properties of Ticagrelor are summarized in the table below.
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Identifier Value

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-

difluorophenyl)cyclopropyl]amino]-5-

(propylthio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-

3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-

diol[2][5]

CAS Number 274693-27-5[2][6][7]

Molecular Formula C23H28F2N6O4S[1][4][7]

Molecular Weight 522.57 g/mol [1][4][7]

Below is a 2D chemical structure of the Ticagrelor molecule.

Figure 1: Chemical Structure of Ticagrelor

Understanding "Ticagrelor Impurity 2"
The nomenclature "Ticagrelor Impurity 2" is not standardized and can refer to several different

chemical entities depending on the supplier and the context of its formation (e.g., synthesis or

degradation). It is crucial for researchers to identify the specific structure of the impurity they

are working with. Below are some of the compounds that have been referred to as "Ticagrelor

Impurity 2".

Ticagrelor Sulfoxide
One of the most commonly cited structures for "Ticagrelor Impurity 2" is the sulfoxide derivative

of Ticagrelor. This impurity has a dedicated CAS number, indicating it is a well-characterized

compound.
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Identifier Value

IUPAC Name

3-[7-[[2-(3,4-

difluorophenyl)cyclopropyl]amino]-5-

propylsulfinyl-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-

hydroxyethoxy)cyclopentane-1,2-diol

CAS Number 1644461-85-7

Molecular Formula C23H28F2N6O5S

Molecular Weight 538.57 g/mol

Other Reported "Impurity 2" Structures
Other molecules that have been designated as "Ticagrelor Impurity 2" by various chemical

suppliers include:

7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-

hydroxyethoxy)cyclopentyl)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5(6H)-one

N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-1,2,3-

triazolo[4,5-d]pyrimidin-7-yl)formamide

Ticagrelor Nitroso Impurity 2

Due to this ambiguity, it is imperative to confirm the chemical structure of any "Ticagrelor

Impurity 2" standard through its certificate of analysis and analytical data.

Ticagrelor-d7: The Deuterated Internal Standard
The user's query specifically mentioned "Ticagrelor impurity 2-d7". Extensive searches have

not revealed a compound with this exact name. It is highly probable that this is a conflation of

"Ticagrelor Impurity 2" and "Ticagrelor-d7".

Ticagrelor-d7 is a deuterated form of the parent drug, Ticagrelor. In this isotopic analog, the

seven hydrogen atoms on the propylthio side chain have been replaced with deuterium atoms.
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Identifier Value

IUPAC Name

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-

difluorophenyl)cyclopropyl)amino)-5-((propyl-

d7)thio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-3-

yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

CAS Number 1265911-55-4

Molecular Formula C23H21D7F2N6O4S

Molecular Weight 529.61 g/mol

Ticagrelor-d7 is primarily used as an internal standard in analytical techniques such as liquid

chromatography-mass spectrometry (LC-MS) for the accurate quantification of Ticagrelor in

biological matrices. The presence of the deuterium atoms gives it a distinct mass-to-charge

ratio, allowing it to be differentiated from the non-deuterated Ticagrelor while having nearly

identical chemical and physical properties.

The logical relationship for the use of Ticagrelor-d7 in a typical bioanalytical workflow is

depicted in the following diagram.
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Figure 2: Bioanalytical Workflow for Ticagrelor Quantification

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Ticagrelor and its

impurities are often proprietary. However, the scientific literature describes general synthetic

routes and analytical methods.

Synthesis of Ticagrelor
The synthesis of Ticagrelor is a multi-step process. A common strategy involves the coupling of

a suitably protected cyclopentane derivative with the triazolopyrimidine core, followed by the

introduction of the difluorophenylcyclopropylamine side chain. The final deprotection steps yield

the active pharmaceutical ingredient.

The following diagram illustrates a generalized synthetic pathway.
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Figure 3: Generalized Synthetic Pathway for Ticagrelor

Analysis and Characterization
The identification and quantification of Ticagrelor and its impurities are typically performed

using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such

as a UV detector or a mass spectrometer.

A typical HPLC method would involve:

Column: A C18 reversed-phase column.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength where Ticagrelor and its impurities have significant

absorbance (e.g., around 254 nm), or mass spectrometry for more sensitive and specific

detection.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR)

spectroscopy are used for the structural elucidation and confirmation of Ticagrelor and its

impurities.

Signaling Pathway of Ticagrelor
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Ticagrelor exerts its antiplatelet effect by inhibiting the P2Y12 receptor on the surface of

platelets. The P2Y12 receptor is a G protein-coupled receptor that, when activated by

adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and

aggregation. Ticagrelor, being a reversible antagonist, binds to the P2Y12 receptor at a site

distinct from the ADP binding site, preventing its activation.

The signaling pathway is illustrated below.
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Figure 4: Ticagrelor's Mechanism of Action via P2Y12 Receptor Inhibition

Conclusion
This technical guide has provided a detailed overview of Ticagrelor, clarified the ambiguity

surrounding "Ticagrelor Impurity 2," and defined the structure and role of Ticagrelor-d7. For

researchers and drug development professionals, a precise understanding of the chemical

structures and properties of the active pharmaceutical ingredient and its related substances is

paramount for ensuring the safety, efficacy, and quality of the final drug product. When working

with impurities, it is essential to verify their identity through comprehensive analytical

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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